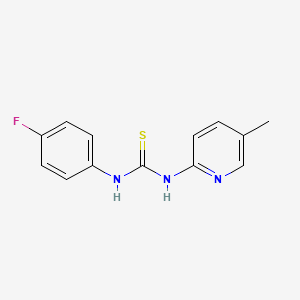![molecular formula C15H15BrN2O4S B4681650 5-{[(4-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4681650.png)
5-{[(4-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
Descripción general
Descripción
5-{[(4-bromophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been used for the treatment of various types of cancer. It was initially developed as a Raf kinase inhibitor, but its mechanism of action has been found to be more complex, involving several other targets.
Mecanismo De Acción
Sorafenib inhibits several kinases involved in cell signaling pathways, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit. By inhibiting these targets, Sorafenib can block tumor growth, angiogenesis, and metastasis.
Biochemical and Physiological Effects
Sorafenib has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis in cancer cells. It can also affect the immune system by modulating the activity of T cells and natural killer cells. In addition, Sorafenib has been found to have anti-inflammatory effects, which may contribute to its anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sorafenib has several advantages as a research tool, including its specificity for multiple targets and its ability to be administered orally. However, its high cost and potential toxicity limit its use in certain experiments. In addition, its complex mechanism of action and off-target effects can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for Sorafenib research. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Another area is the investigation of Sorafenib's potential use in other diseases, such as inflammatory disorders and cardiovascular disease. Finally, there is a need for further research into the mechanisms underlying Sorafenib's effects on the immune system, which may have implications for immunotherapy approaches to cancer treatment.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its anticancer properties, particularly in the treatment of hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer. It has also been investigated for its potential use in other types of cancer, such as breast cancer, lung cancer, and melanoma.
Propiedades
IUPAC Name |
5-[(4-bromophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-17-15(19)13-9-12(7-8-14(13)22-2)23(20,21)18-11-5-3-10(16)4-6-11/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEOSKKKUZAIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-3-methyl-3,5-dihydrofuro[3,4-c]quinoline-1,4-dione](/img/structure/B4681570.png)
![methyl 2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4681572.png)
![N-(2-chlorophenyl)-4-(2-{[(4-methyl-2-oxo-2H-chromen-7-yl)amino]carbonothioyl}hydrazino)-4-oxobutanamide](/img/structure/B4681583.png)
![3-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B4681590.png)
![2-mercapto-6-methyl-5-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4681595.png)
![ethyl 2-{[(4-bromo-2-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4681601.png)
![ethyl 1-(tetrahydro-3-thienyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4681604.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4681616.png)
![ethyl 4-({[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4681625.png)
![N-1H-indazol-6-yl-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4681642.png)
![2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B4681665.png)
![N-(3-acetylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4681667.png)
![{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4681678.png)